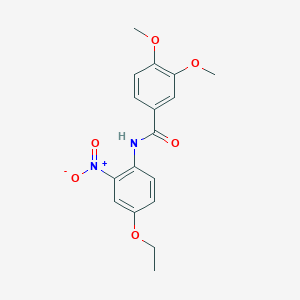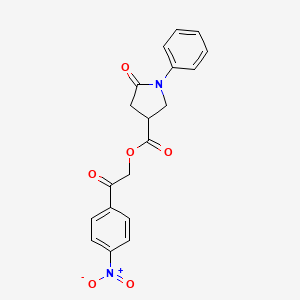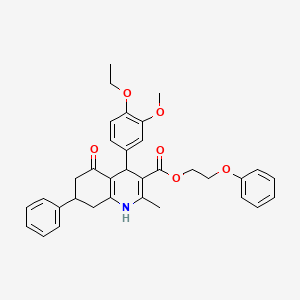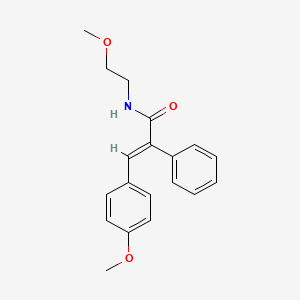
N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide, also known as ENBDMB, is a chemical compound that has been widely used in scientific research. This compound is a member of the class of nitrophenyl benzamides, which are known to possess a wide range of biological activities. ENBDMB has been found to exhibit a number of interesting properties, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
实验室实验的优点和局限性
One of the main advantages of using N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound, which is important for conducting experiments. Additionally, this compound has been extensively studied, and its properties and effects are well-documented. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions that could be explored with regard to N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide. One potential area of research is the development of new analogs of this compound that may exhibit improved therapeutic properties. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on different cell types. Finally, clinical trials could be conducted to evaluate the potential therapeutic applications of this compound in humans.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and antitumor effects, and has been found to exhibit a number of interesting biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound remains an important compound for scientific research, and there are several future directions that could be explored in this area.
合成方法
The synthesis of N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with ethyl nitroacetate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-amino-2-ethoxyphenol to yield this compound. This synthesis method has been reported in several scientific papers and is considered to be a reliable and efficient way to produce this compound.
科学研究应用
N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been found to exhibit antitumor activity in several cancer cell lines, suggesting that it may have potential as an anticancer agent.
属性
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-12-6-7-13(14(10-12)19(21)22)18-17(20)11-5-8-15(23-2)16(9-11)24-3/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPGCZQHWMHWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-5-[4-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5127916.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5127920.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5127922.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine](/img/structure/B5127924.png)

![4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide](/img/structure/B5127940.png)
![3-butoxy-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5127958.png)
![5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127964.png)

![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-oxo-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5127984.png)

![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)